molecular formula C13H10ClN5OS B6577426 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 876709-13-6

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No. B6577426
CAS RN: 876709-13-6
M. Wt: 319.77 g/mol
InChI Key: ALBXMHIHAJVQEC-UHFFFAOYSA-N
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Description

2-(1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide (hereafter referred to as 2-CPSA) is an organic compound containing a pyrazolo[3,4-d]pyrimidine ring system with a sulfonylacetamide group. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, and has been studied for its potential therapeutic applications. In

Scientific Research Applications

2-CPSA has been widely studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been studied for its potential as an antioxidant and for its ability to inhibit the growth of cancer cells. In addition, it has been investigated for its potential role in the treatment of Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

Target of Action

The compound, 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, is a potent inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor, providing nanomolar inhibition with significant selectivity for PKB over the closely related kinase PKA . The compound binds to PKB, preventing the binding of ATP, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This binds to PKB, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . The compound’s inhibition of PKB disrupts this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . Compounds containing similar structures underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability

Result of Action

The compound’s inhibition of PKB results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity, which affects its ability to diffuse into cells, can impact its efficacy

Advantages and Limitations for Lab Experiments

2-CPSA is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, it is relatively easy to synthesize and is available from a variety of sources. However, it is important to note that 2-CPSA is a highly reactive compound and should be handled with care to avoid any potential safety hazards.

Future Directions

2-CPSA has a wide range of potential applications and is an area of active research. Future studies should focus on the identification and characterization of the various mechanisms of action of 2-CPSA and its potential therapeutic applications. In addition, further research should be conducted to explore the potential of 2-CPSA as an antioxidant and to investigate its potential as an anti-cancer agent. Finally, further studies should be conducted to explore the potential of 2-CPSA as a drug delivery system and to investigate its potential as a tool for drug discovery.

Synthesis Methods

2-CPSA can be synthesized using a variety of methods. The most common method is the condensation of 4-chlorobenzaldehyde with hydrazine sulfate, followed by cyclization with ethyl acetoacetate. This reaction yields 2-CPSA in high yields and can be carried out in a single-step reaction. Other methods such as the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate or the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate have also been reported.

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5OS/c14-8-1-3-9(4-2-8)19-12-10(5-18-19)13(17-7-16-12)21-6-11(15)20/h1-5,7H,6H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBXMHIHAJVQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154723
Record name 2-[[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876709-13-6
Record name 2-[[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876709-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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